molecular formula C13H13N B12397000 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline

2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline

Cat. No.: B12397000
M. Wt: 189.29 g/mol
InChI Key: DYFFAVRFJWYYQO-MCQWFQDWSA-N
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Description

2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is a deuterated derivative of N-methyl-N-phenylaniline Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at specific positions in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline typically involves the deuteration of N-methyl-N-phenylaniline. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated materials and compounds for specialized applications.

Mechanism of Action

The mechanism of action of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline involves the interaction of its deuterated phenyl and methyl groups with molecular targets. The presence of deuterium alters the vibrational frequencies of the molecule, which can affect its reactivity and interaction with enzymes, receptors, and other biological molecules. This can lead to differences in metabolic pathways and pharmacokinetics compared to non-deuterated analogs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is unique due to its deuterium content, which imparts distinct physical and chemical properties. This makes it valuable for specific scientific applications where isotopic labeling is required.

Properties

Molecular Formula

C13H13N

Molecular Weight

189.29 g/mol

IUPAC Name

2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline

InChI

InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/i2D,3D,8D,9D,10D,11D

InChI Key

DYFFAVRFJWYYQO-MCQWFQDWSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])N(C)C2=C(C=C(C=C2[2H])[2H])[2H])[2H]

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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